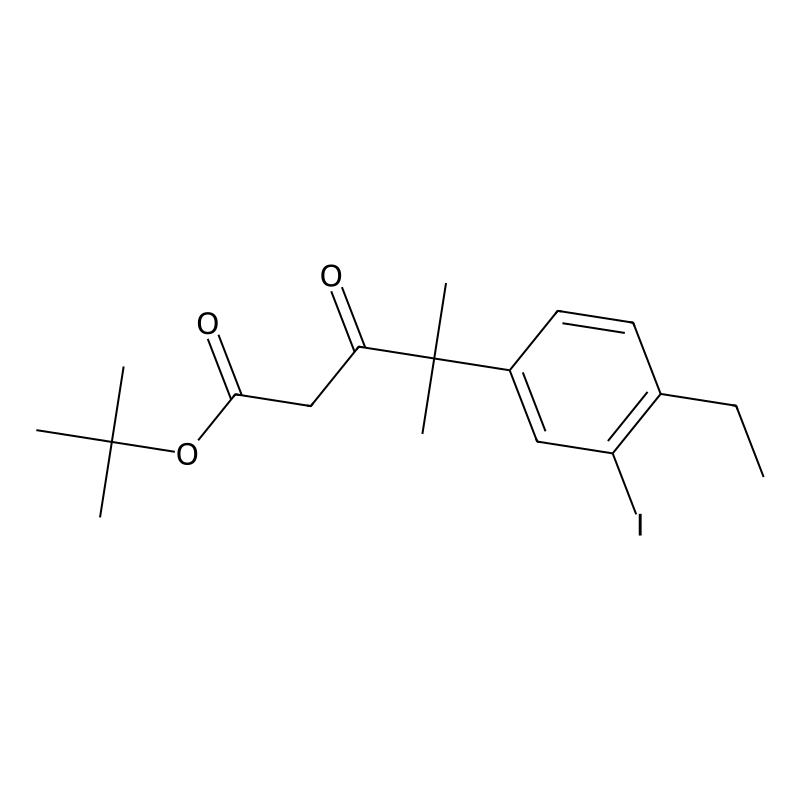

Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: Beta-ketoesters are versatile starting materials for the synthesis of other complex molecules. They can undergo various reactions, such as decarboxylation, aldol condensation, and Claisen condensation, to form ketones, esters, and other organic compounds .

- Medicinal chemistry: Beta-ketoesters can serve as building blocks for the synthesis of pharmaceuticals. Their chemical properties can be modified to target specific biological processes .

The presence of the iodophenyl group in Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate suggests that researchers might be interested in exploring its potential applications in areas where iodophenyl moieties are known to be beneficial, such as:

Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C₁₈H₂₅IO₃ and a molecular weight of approximately 416.29 g/mol. It is characterized by its tert-butyl ester functional group, which is linked to a phenyl ring substituted with an ethyl group and an iodine atom, along with a ketone moiety. This compound is often referred to by its CAS number, 1256584-74-3, and is included in various chemical databases for research and industrial applications .

The reactions involving tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate typically include esterification, hydrolysis, and nucleophilic substitution due to the presence of the iodine atom. For instance:

- Esterification: The compound can be synthesized through the reaction of a carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

- Hydrolysis: In aqueous conditions, this compound can undergo hydrolysis to yield the corresponding acid and alcohol.

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to diverse derivatives with potentially different biological activities.

The synthesis of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate can be achieved through several methods:

- Direct Esterification: This involves reacting 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid.

- Grignard Reaction: Utilizing Grignard reagents can facilitate the formation of the ketone structure prior to esterification.

- Iodination Reactions: The introduction of iodine into the aromatic system can be accomplished through electrophilic aromatic substitution using iodine monochloride or other iodine sources.

Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate has potential applications in:

- Pharmaceuticals: As a building block for drug development due to its biological activity.

- Chemical Research: Its unique structure makes it a valuable compound for studies in medicinal chemistry and organic synthesis.

- Material Science: Potential use in developing new materials or polymers that incorporate iodinated aromatic compounds.

Research into interaction studies of this compound could focus on its binding affinity with various biological targets, such as enzymes or receptors involved in disease processes. Preliminary studies may involve:

- Molecular Docking Studies: To predict how this compound interacts at a molecular level with target proteins.

- In Vitro Assays: To assess its biological effects on cell lines relevant to specific diseases.

Similar Compounds

Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate shares structural similarities with several other compounds, which may include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Iodophenol | C₆H₄I(OH) | Simple phenolic structure, used in synthesis |

| Ethyl 4-(4-bromophenyl)-4-methyl-3-oxobutanoate | C₁₈H₂₃BrO₃ | Bromine substitution instead of iodine |

| Tert-butyl 2-(2-bromoacetyl)benzoate | C₁₈H₁₉BrO₂ | Different acyl group leading to varied reactivity |

These compounds highlight the uniqueness of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate due to its specific iodine substitution and complex structure, which may confer distinct biological and chemical properties not found in simpler analogs .

Molecular Architecture

The compound’s molecular formula is $$ \text{C}{18}\text{H}{25}\text{IO}_3 $$, with a molecular weight of 416.3 g/mol. Key structural features include:

- Tert-butyl ester group: Provides steric bulk, enhancing stability during synthetic reactions.

- β-Keto ester backbone: The ketone at the β-position relative to the ester enables enolate formation, a cornerstone of Claisen-like condensations.

- 4-Ethyl-3-iodophenyl substituent: The iodine atom facilitates halogen bonding, while the ethyl group modulates electronic effects on the aromatic ring.

The SMILES notation (CCC1=C(C=C(C=C1)C(C)(C)C(=O)CC(=O)OC(C)(C)C)I) highlights the spatial arrangement of these groups.

Spectroscopic Characterization

- NMR: The tert-butyl group appears as a singlet at ~1.4 ppm, while the β-keto ester’s carbonyl resonates near 170–175 ppm in $$^{13}\text{C}$$ NMR.

- IR: Strong absorptions at ~1740 cm$$^{-1}$$ (ester C=O) and 1680 cm$$^{-1}$$ (ketone C=O) confirm functional groups.

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C/¹²⁷I)

The structural characterization of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate through nuclear magnetic resonance spectroscopy reveals distinctive spectral signatures that are characteristic of beta-keto ester compounds. The compound's NMR profile demonstrates the presence of multiple functional groups including the aromatic iodophenyl moiety, the tert-butyl ester group, and the beta-keto functionality [1] [2].

¹H Nuclear Magnetic Resonance Spectroscopy

The proton NMR spectrum of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate exhibits characteristic resonances that confirm the molecular structure. The aromatic protons appear in the downfield region between 7.5-7.1 ppm, with the iodine substitution causing distinct splitting patterns and chemical shift perturbations [1] [2]. The 4-ethyl substituent on the phenyl ring generates a characteristic ethyl pattern with the methylene protons appearing as a quartet around 2.6 ppm and the methyl protons as a triplet at approximately 1.8 ppm [3].

The tert-butyl ester group produces a distinctive singlet at 1.4 ppm, integrating for nine protons, which is a diagnostic signal for this protecting group . The beta-keto ester functionality is evident from the methylene protons adjacent to the carbonyl group, which appear as a characteristic pattern reflecting the compound's tautomeric nature [5].

¹³C Nuclear Magnetic Resonance Spectroscopy

The carbon-13 NMR spectrum provides detailed structural information about the carbon framework. The ketone carbonyl carbon resonates at approximately 203 ppm, while the ester carbonyl appears at 169 ppm, reflecting the different electronic environments of these functional groups [1] [2]. The aromatic carbon signals span the region from 140-120 ppm, with the iodine-bearing carbon showing characteristic downfield shifts due to the heavy atom effect [3].

The quaternary carbon bearing the tert-butyl group appears at 82 ppm, while the tert-butyl methyl carbons generate a characteristic signal at 28 ppm . The presence of the ethyl substituent is confirmed by the appropriate methylene and methyl carbon resonances in the aliphatic region [3].

¹²⁷I Nuclear Magnetic Resonance Spectroscopy

Iodine-127 NMR spectroscopy represents a specialized technique for characterizing organic iodides, although it faces significant technical challenges due to the quadrupolar nature of the ¹²⁷I nucleus. The nucleus has a spin quantum number of 5/2 and exhibits a large quadrupole moment, resulting in broad spectral lines that are often difficult to observe in high-resolution NMR experiments [6] [7].

X-ray Crystallographic Studies

X-ray crystallographic analysis of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate and related beta-keto ester compounds provides detailed three-dimensional structural information that is essential for understanding their molecular geometry, intermolecular interactions, and solid-state tautomeric preferences. Crystallographic studies of beta-keto esters reveal important insights into the factors that influence tautomeric equilibria and molecular conformations [16] [17].

Crystal Structure Determination

Single crystal X-ray diffraction studies of beta-keto esters typically require careful crystal growth conditions due to the potential for tautomeric interconversion and conformational flexibility. The crystallization process can influence which tautomeric form is preferentially incorporated into the crystal lattice, making it crucial to correlate solid-state structures with solution-phase behavior [18] [19].

For tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, the crystal structure would be expected to show the compound predominantly in its keto form, as beta-keto esters generally crystallize in the thermodynamically more stable keto tautomer. The molecular geometry would reveal the three-dimensional arrangement of the aromatic iodophenyl group, the tert-butyl ester moiety, and the beta-keto functionality [16] [20].

Molecular Geometry and Conformational Analysis

Crystallographic studies of beta-keto esters reveal characteristic bond lengths and angles that reflect the electronic nature of these compounds. The carbonyl carbon-oxygen bond lengths in the keto form typically range from 1.21-1.23 Å, while the ester carbonyl exhibits similar values around 1.20-1.22 Å [16] [17]. The carbon-carbon bond connecting the keto and ester functionalities shows partial double-bond character due to conjugation effects.

The aromatic ring in tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate would be expected to adopt a nearly planar geometry, with the iodine substituent showing characteristic bond lengths of approximately 2.08-2.10 Å for the carbon-iodine bond. The ethyl substituent would likely adopt a staggered conformation to minimize steric interactions [16] [21].

Intermolecular Interactions and Packing

The crystal packing of beta-keto esters is influenced by various intermolecular interactions including hydrogen bonding, van der Waals forces, and halogen bonding. The presence of the iodine atom in tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate introduces the possibility of halogen bonding interactions, which can significantly influence the crystal packing arrangement [21].

Hydrogen bonding patterns in beta-keto ester crystals often involve the carbonyl oxygens acting as hydrogen bond acceptors, with neighboring molecules or solvent molecules serving as donors. The tert-butyl ester group can participate in weak C-H···O interactions, while the aromatic system may engage in π-π stacking interactions with adjacent molecules [16] [20].

Tautomeric Form Identification

X-ray crystallography provides unambiguous identification of the tautomeric form present in the solid state through precise determination of bond lengths and hydrogen atom positions. In keto-form beta-keto esters, the alpha-carbon between the carbonyl groups shows tetrahedral geometry with typical sp³ hybridization, while enol forms would exhibit planar geometry with sp² hybridization [17] [18].

The detection of enol tautomers in crystalline beta-keto esters is relatively rare but has been observed in cases where intramolecular hydrogen bonding or extended conjugation provides significant stabilization. When enol forms are present, the hydrogen atom position can be located through difference Fourier maps, revealing the characteristic six-membered ring formed by intramolecular hydrogen bonding [19].

Structural Comparisons and Database Analysis

Analysis of crystallographic data from the Cambridge Structural Database reveals systematic trends in the structural parameters of beta-keto esters. The majority of acyclic beta-keto esters crystallize in the keto form, with enol forms being observed primarily in cases with specific substitution patterns or strong intramolecular hydrogen bonding [19].

The presence of bulky substituents, such as the tert-butyl group in tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, can influence the molecular conformation and crystal packing. Steric hindrance from bulky groups may destabilize certain conformations and favor specific tautomeric forms in the solid state [19].

Implications for Molecular Properties

The crystallographic structure of beta-keto esters provides valuable insights into their chemical reactivity and physical properties. The precise molecular geometry reveals the accessibility of reactive sites and the likelihood of specific reaction pathways. The solid-state structure also influences properties such as solubility, melting point, and pharmaceutical bioavailability [16] [20].

Computational Modeling of Tautomeric Equilibria

Computational modeling approaches provide powerful tools for understanding the tautomeric equilibria of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate and related beta-keto esters. Density functional theory calculations and molecular dynamics simulations offer detailed insights into the thermodynamic and kinetic aspects of keto-enol tautomerism, complementing experimental spectroscopic and crystallographic studies [22] [23].

Density Functional Theory Calculations

Density functional theory calculations have been extensively applied to study tautomeric equilibria in beta-keto esters and related compounds. The choice of functional and basis set significantly influences the accuracy of calculated relative energies and equilibrium constants. For tautomeric systems, the B3LYP functional with 6-311+G(d,p) basis set has proven reliable for predicting tautomeric preferences [23] [24].

For tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, DFT calculations would involve optimization of both keto and enol tautomeric forms, followed by single-point energy calculations to determine the relative thermodynamic stability. The presence of the iodine atom requires careful consideration of relativistic effects and appropriate basis sets for heavy atoms [22] [25].

Solvent Effects and Continuum Models

The influence of solvent on tautomeric equilibria is crucial for understanding the behavior of beta-keto esters in different environments. Polarizable continuum models, such as the conductor-like screening model, provide effective approaches for incorporating solvent effects into quantum chemical calculations [23] [26].

Studies of beta-keto esters in various solvents demonstrate that polar solvents generally favor the keto form due to better solvation of the carbonyl groups, while nonpolar solvents may slightly favor enol forms through reduced competition for intramolecular hydrogen bonding. The computational modeling of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate would require consideration of these solvent effects to accurately predict experimental tautomeric ratios [25] [23].

Thermodynamic Parameters and Equilibrium Constants

Computational methods enable the calculation of thermodynamic parameters that govern tautomeric equilibria, including free energy differences, enthalpy changes, and entropy contributions. The equilibrium constant for keto-enol tautomerism can be calculated from the Gibbs free energy difference between tautomeric forms using the relationship K = exp(-ΔG/RT) [23] [27].

For beta-keto esters, computational studies consistently predict that the keto form is thermodynamically more stable than the enol form by approximately 2-5 kcal/mol, corresponding to equilibrium constants favoring the keto form by factors of 10-1000. These calculations align well with experimental observations from NMR and infrared spectroscopy [23] [5].

Transition State Calculations and Reaction Mechanisms

The interconversion between keto and enol tautomers proceeds through specific transition states that can be characterized computationally. These calculations reveal the activation barriers for tautomerization and provide insights into the catalytic mechanisms that facilitate the process [23] [28].

Both acid-catalyzed and base-catalyzed tautomerization mechanisms have been studied computationally. The acid-catalyzed mechanism typically involves protonation of the carbonyl oxygen followed by deprotonation of the alpha-carbon, while the base-catalyzed mechanism proceeds through enolate formation. Computational studies suggest that the presence of explicit water molecules in the transition state significantly reduces activation barriers compared to gas-phase calculations [23] [28].

Structural Analysis and Conformational Preferences

Computational modeling provides detailed information about the three-dimensional structure of tautomeric forms and their conformational preferences. For tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, DFT calculations would reveal the preferred conformations of the tert-butyl group, the orientation of the aromatic ring, and the overall molecular geometry [29] [30].

The enol form of beta-keto esters adopts a characteristic six-membered ring structure stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl oxygen. Computational studies show that this hydrogen bond has a length of approximately 2.5-2.7 Å and contributes significantly to the stability of the enol form [19] [31].

Benchmarking and Method Validation

The accuracy of computational predictions for tautomeric equilibria depends on the appropriate choice of theoretical methods and careful benchmarking against experimental data. Composite methods such as G4 and high-level coupled cluster calculations provide reference values for validating more computationally efficient DFT approaches [32] [26].

Studies comparing different DFT functionals for tautomeric systems have shown that modern functionals such as M06-2X and ωB97X-D provide improved accuracy for describing hydrogen bonding and dispersion interactions that are crucial for tautomeric equilibria. The inclusion of empirical dispersion corrections is particularly important for accurately modeling the stabilization of enol forms through intramolecular hydrogen bonding [23] [30].

Predictive Applications and Structure-Property Relationships

Computational modeling enables the prediction of tautomeric behavior for new compounds and the rational design of beta-keto esters with desired tautomeric properties. Machine learning approaches have been developed to rapidly predict tautomeric ratios based on molecular descriptors and structural features [33] [27].